molecular formula C9H12N2O2 B2883338 4-Methoxy-2-methylbenzohydrazide CAS No. 75319-01-6

4-Methoxy-2-methylbenzohydrazide

Cat. No.: B2883338
CAS No.: 75319-01-6
M. Wt: 180.207
InChI Key: WQEVIAGSCMFHDX-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzohydrazide is a chemical compound supplied for research and development purposes. As a hydrazide derivative, it serves as a versatile building block and intermediate in organic synthesis. Compounds of this class are frequently employed in the preparation of various heterocycles and active pharmaceutical ingredients (APIs). Researchers utilize similar hydrazide derivatives as key ligands in coordination chemistry to form complexes with various metal ions, which are then investigated for potential biological activities, including antimicrobial and anticancer properties . This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic applications, nor for use in humans. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Notice to Researchers: The information presented is for general informational purposes. The specific properties and applications of this compound should be verified through further scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-5-7(13-2)3-4-8(6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEVIAGSCMFHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Methoxy-2-methylbenzohydrazide and Key Intermediates

The traditional synthesis of this compound follows a logical, stepwise pathway that begins with a suitably substituted benzoic acid derivative.

The cornerstone of benzohydrazide (B10538) synthesis is the reaction between a benzoic acid derivative and hydrazine (B178648) hydrate (B1144303). The most common and established method involves the hydrazinolysis of a methyl ester. This process typically begins with the corresponding substituted benzoic acid, in this case, 4-methoxy-2-methylbenzoic acid.

The synthesis proceeds in two main steps:

Esterification: 4-methoxy-2-methylbenzoic acid is first converted to its methyl ester, methyl 4-methoxy-2-methylbenzoate. This is typically achieved by refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. nih.govasianpubs.org

Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate (NH₂NH₂·H₂O). nih.gov This reaction is a nucleophilic acyl substitution where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the stable this compound. smolecule.com This step is commonly performed by refluxing the reactants in an alcohol solvent like methanol or ethanol (B145695). thepharmajournal.com The final product often precipitates from the solution upon cooling and can be purified by recrystallization. chemmethod.com

Table 1: General Conditions for Benzohydrazide Synthesis via Hydrazinolysis

Starting Material Precursor Key Reagents Solvent Conditions Reaction Time Yield Reference

In the synthesis of this compound, the methoxy and methyl groups are not typically introduced onto a pre-existing benzohydrazide ring. Instead, the synthesis strategically begins with a precursor that already contains these substituents. The starting material of choice is 4-methoxy-2-methylbenzoic acid or its corresponding aldehyde, 4-methoxy-2-methylbenzaldehyde . nih.gov This approach ensures the correct positioning of the functional groups on the aromatic ring from the outset, avoiding complex and often low-yielding aromatic substitution reactions on the final hydrazide structure. The synthesis of the precursor, 4-acetyl-2-methylbenzoic acid, and its subsequent conversion to a methyl ester has been documented as a starting point for more complex molecules. asianpubs.org

While not part of the primary structure of this compound, tert-butyl and benzoyl groups can be attached to the hydrazide nitrogen to form various derivatives.

Attachment of a tert-Butyl Group: N'-tert-butyl benzohydrazide derivatives are synthesized for various applications. The tert-butyl group is typically introduced early in the synthesis, for instance by using tert-butyl carbazate (B1233558) in reaction with a benzoyl chloride. Alternatively, direct alkylation is possible. The cleavage of tert-butyl esters, a related transformation, can be achieved with reagents like powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) or through catalytic methods. organic-chemistry.org

Attachment of a Benzoyl Group: The attachment of a second benzoyl group to the hydrazide backbone results in a diacylhydrazine derivative. For instance, N'-tert-butyl-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide is formed through the reaction of 2-methylbenzohydrazide (B1293746) with other precursors, indicating a multi-step process involving the attachment of different substituted benzoyl groups.

These derivatizations expand the chemical space accessible from the primary benzohydrazide scaffold.

Advanced Synthetic Strategies and Optimization in Benzohydrazide Synthesis

To overcome the limitations of traditional methods, such as long reaction times and the use of harsh reagents, advanced synthetic strategies have been developed.

Catalysis offers a powerful tool to enhance the efficiency and selectivity of benzohydrazide synthesis and derivatization.

Acid Catalysis: Simple acid catalysis is widely employed. Concentrated sulfuric acid is a common catalyst for the initial esterification of benzoic acid. nih.gov Glacial acetic acid is often used to catalyze the condensation reaction between a benzohydrazide and an aldehyde to form a hydrazone. nih.govacs.org

Green Catalysts: In a move towards more environmentally benign chemistry, natural catalysts have been explored. For instance, lemon juice has been shown to be effective in catalyzing the formation of acylhydrazides, offering good yields and shorter reaction times compared to some traditional methods. smolecule.com

Transition Metal Catalysis: For more complex transformations such as N-alkylation, transition metal catalysts are employed. The "borrowing hydrogen" or "hydrogen auto-transfer" strategy uses alcohols as alkylating agents, with water as the only byproduct. acs.orgrsc.org This has been demonstrated with ruthenium (Ru), nickel (Ni), and manganese (Mn) catalysts for the N,N-dialkylation of acyl hydrazides. rsc.org For example, a well-defined Mn(I)-PNP pincer complex has been used to catalyze the direct one-pot N,N-dialkylation of acyl hydrazides with alcohols. rsc.org

Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time and energy consumption.

Temperature and Duration: Traditional batch syntheses of benzohydrazides often require refluxing for several hours (2 to 8 hours) at temperatures determined by the solvent, such as methanol (65°C). nih.govsmolecule.com

Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes. thepharmajournal.commdpi.com For example, the synthesis of 4-hydroxybenzohydrazide was achieved in 3 minutes with a 93% yield using a microwave, compared to 2 hours and a 65% yield via conventional reflux. chemmethod.com

Continuous Flow Processes: For industrial-scale production, continuous flow methodologies provide advantages over traditional batch processing, including enhanced safety, scalability, and reduced reaction times. Residence times in flow reactors can be as short as 13-25 minutes, with temperatures between 125-135°C, while maintaining high yields (65-91%). smolecule.com

Table 2: Comparison of Synthetic Methods for Benzohydrazide Derivatives

Parameter Traditional Batch Microwave-Assisted Continuous Flow Reference
Reaction Time 6-8 hours 20 seconds - 4 minutes 13-25 minutes smolecule.comacs.orgmdpi.com
Yield (%) 85-92% High 65-91% smolecule.commdpi.com
Temperature Reflux (~65°C) 180-360 Watts 125-135°C smolecule.comchemmethod.com
Catalyst None / Acid Trace None / Acid Trace None nih.govsmolecule.com

Purification Techniques for Enhanced Product Yield and Purity

The isolation and purification of benzohydrazide derivatives, including this compound, are critical steps to ensure high purity and yield, which are essential for subsequent reactions and applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Commonly employed techniques include recrystallization, which leverages the differences in solubility between the desired product and impurities in a given solvent. For benzohydrazides, solvents such as methanol and ethanol are frequently used. nih.govresearchgate.netmdpi.comresearchgate.net The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. nih.gov For instance, 4-methoxybenzoylhydrazide, a closely related structure, is effectively recrystallized from methanol. nih.gov Similarly, the synthesis of various N'-benzylidene-4-hydroxybenzohydrazides involves recrystallization from methanol to obtain the final solid products. mdpi.com

Chromatographic techniques are also indispensable for achieving high purity. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to check the purity of the final products. acgpubs.orgrasayanjournal.co.inasianpubs.org For preparative purification, column chromatography and automated flash chromatography are utilized. These methods separate compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase. acgpubs.orgrasayanjournal.co.innih.gov Specific solvent systems, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, are selected to achieve optimal separation. acgpubs.org

The effectiveness of purification is typically confirmed by analytical methods such as melting point determination, which should be sharp for a pure compound, and spectroscopic techniques like NMR. acgpubs.orgasianpubs.org

Table 1: Purification Techniques for Benzohydrazide Derivatives

Technique Description Common Solvents/Mobile Phases Purity Assessment
Recrystallization Separation based on differential solubility. The compound is dissolved in a hot solvent and crystallizes upon cooling. Ethanol, Methanol. nih.govresearchgate.netmdpi.com Sharp melting point, Spectroscopic data (NMR, IR). acgpubs.org
Column Chromatography Separation based on differential adsorption on a stationary phase. Hexane:Ethyl Acetate, Dichloromethane:Methanol. acgpubs.org TLC, Spectroscopic data. acgpubs.org

| Flash Chromatography | An automated and faster version of column chromatography using pressure. | Gradient systems (e.g., 0%→10% MeOH in DCM). acgpubs.org | UV detection, Fraction analysis. acgpubs.org |

Chemical Reactivity and Transformation Mechanisms of Benzohydrazide Structures

The chemical behavior of benzohydrazide structures is largely dictated by the hydrazide functional group (-CONHNH₂), which contains both a nucleophilic terminal nitrogen and an electrophilic carbonyl carbon. This duality allows for a rich variety of chemical transformations.

Oxidation Reactions and Mechanisms

Benzohydrazides can undergo oxidation through various pathways, yielding different products depending on the oxidant and reaction conditions. The oxidation of benzhydrazide (BH) with hexachloroiridate(IV) has been shown to produce benzoic acid as the clean oxidation product. nih.gov The reaction follows second-order kinetics, and its mechanism is believed to be similar to the oxidation of other hydrazides like isoniazid. nih.gov A key aspect of this mechanism is the involvement of different protolysis species of the hydrazide, whose reactivities can vary by several orders of magnitude. nih.gov

Other oxidizing agents, such as 2-iodylbenzoic acid (IBX) in the presence of tetraethylammonium (B1195904) bromide, can convert hydrazide-hydrazones (formed from the reaction of a benzohydrazide and a glyoxal) into α-keto-1,3,4-oxadiazoles. orientjchem.org The mechanism involves the initial formation of a hydrazide-hydrazone intermediate, which is then oxidized. orientjchem.org Autoxidative processes have also been observed, where benzohydrazides in alkaline solutions convert to N-benzylidenebenzohydrazides, a reaction that forms the basis of the Kalb-Gross aldehyde synthesis. bme.hu This process involves the initial oxidation of the hydrazide to an aldehyde, which then condenses with unreacted hydrazide. bme.hu

Table 2: Oxidation Reactions of Benzohydrazides

Reagent(s) Substrate Product(s) Reference(s)
Hexachloroiridate(IV) Benzhydrazide Benzoic Acid nih.gov
IBX / TEAB Hydrazide-hydrazone α-keto-1,3,4-oxadiazole orientjchem.org
Air (Autoxidation in base) Benzohydrazide Benzaldehyde, N-Benzylidenebenzohydrazide bme.hu

Reduction Reactions with Specific Reagents

The reduction of the benzohydrazide moiety can be accomplished using strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically employed for this transformation. smolecule.com These reactions generally reduce the carbonyl group of the hydrazide, leading to the formation of corresponding hydrazine derivatives. smolecule.com The specific outcome and yield depend on the substrate and the precise reaction conditions used.

Table 3: Reduction of Benzohydrazides

Reagent General Product Reference(s)
Lithium Aluminum Hydride (LiAlH₄) Hydrazine derivatives smolecule.com

Nucleophilic Substitution Pathways on Aromatic and Hydrazide Moieties

Reactions on the Hydrazide Moiety: The nitrogen atoms of the hydrazide group are nucleophilic and readily react with various electrophiles. evitachem.com The most common reaction is condensation with aldehydes and ketones to form stable hydrazones, also known as Schiff bases. smolecule.comaip.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the terminal amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. evitachem.com

Theoretical studies suggest that the reactivity of benzohydrazides in these reactions can be enhanced through an intramolecular proton rearrangement, where the enol form of the benzohydrazide acts as the active nucleophilic species. researchgate.net This keto-enol pre-equilibrium is a key feature of the reaction mechanism. researchgate.net

Acylation is another important reaction, where the hydrazide is treated with acyl chlorides to form N,N'-diacylhydrazines. This nucleophilic substitution occurs at the hydrazide nitrogen. To control the reaction and prevent disubstitution, conditions such as low temperatures are often employed. mdpi.com

Reactions on the Aromatic Moiety: Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of a benzohydrazide is less common and requires the presence of strong electron-withdrawing groups to activate the ring. For a compound like this compound, which contains electron-donating methoxy and methyl groups, the aromatic ring is deactivated towards nucleophilic attack. However, in benzohydrazide derivatives containing substituents like nitro or chloro groups, nucleophilic substitution on the aromatic ring can occur. researchgate.net Theoretical studies have shown that intramolecular hydrogen bonding can enhance the electrophilicity of the aromatic moiety, facilitating nucleophilic attack. researchgate.net

Table 4: Nucleophilic Substitution Reactions of Benzohydrazides

Reaction Type Electrophile Moiety Product Mechanism Notes Reference(s)
Hydrazone Formation Aldehydes, Ketones Hydrazide (-NH₂) Hydrazone (Schiff Base) Condensation; dehydration. evitachem.com smolecule.comaip.org
Acylation Acyl Chlorides Hydrazide (-NH₂) N,N'-Diacylhydrazine Nucleophilic substitution. mdpi.com

| SNAr | Nucleophiles | Aromatic Ring (activated) | Substituted Benzohydrazide | Requires electron-withdrawing groups. | researchgate.net |

Industrial Synthesis Scale-Up and Process Development Considerations

Translating the synthesis of benzohydrazides from a laboratory setting to industrial-scale production introduces significant challenges that must be addressed for efficient, safe, and cost-effective manufacturing. smolecule.com Key considerations include managing heat and mass transfer, which become critical at larger volumes. smolecule.com The exothermic nature of many reactions, such as hydrazone formation, requires robust temperature control systems to prevent thermal runaway and ensure product stability. smolecule.com

To overcome the limitations of traditional batch processing, continuous flow methodologies have been successfully adapted for the industrial-scale synthesis of hydrazides. smolecule.com Continuous flow reactors offer superior control over reaction parameters, leading to reduced reaction times, improved safety, and enhanced scalability. smolecule.com Yields of 65-91% have been achieved with residence times of only 13-25 minutes for various substrates using this approach. smolecule.com

Another modern technique for solvent-free, continuous synthesis is twin-screw extrusion (TSE). acs.orgqub.ac.uk This mechanochemical method has been successfully applied to the synthesis of N-acylhydrazones, demonstrating its potential for the large-scale, environmentally friendly production of active pharmaceutical ingredients. acs.orgqub.ac.uk TSE is particularly advantageous as it provides intimate mixing of reactants and efficient heat transfer, and the technology is scalable to ton-per-hour quantities. acs.orgqub.ac.uk

Table 5: Comparison of Laboratory vs. Industrial Synthesis of Benzohydrazides

Consideration Laboratory Scale Industrial Scale
Processing Mode Primarily Batch Processing Batch and Continuous Flow Processing. smolecule.com
Key Challenges Stoichiometry, basic purification. Heat transfer, mass transfer, reaction kinetics, safety. smolecule.com
Technology Round-bottom flasks, reflux condensers. Large reactors, continuous flow systems, twin-screw extruders. smolecule.comacs.orgqub.ac.uk

| Optimization Focus | Maximizing yield for a single batch. | Throughput, process control, safety, cost-effectiveness, sustainability. smolecule.comacs.org |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, a complete picture of the proton and carbon environments and their interconnections within 4-Methoxy-2-methylbenzohydrazide can be assembled.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the number of different kinds of protons and their electronic environments. The spectrum is expected to show distinct signals for the aromatic protons, the hydrazide (-CONHNH₂) protons, the methoxy (B1213986) (-OCH₃) group protons, and the methyl (-CH₃) group protons.

The integration of the signal areas is proportional to the number of protons generating the signal. ipb.pt The chemical shifts are influenced by the electronic environment, with nearby electronegative atoms like oxygen and nitrogen causing a downfield shift. ipb.pt The hydrazide protons (NH and NH₂) are typically observed as broad singlets due to chemical exchange and quadrupole effects from the nitrogen atoms. The aromatic protons exhibit splitting patterns (coupling) based on their neighboring protons.

Based on data from analogous substituted benzohydrazides, the following proton environments can be characterized rsc.orgaip.orgmdpi.com:

Interactive Data Table: Predicted ¹H NMR Data for this compound

LabelProton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a-NH-8.5 - 9.5Broad Singlet1H
H-b-NH₂4.5 - 5.5Broad Singlet2H
H-cAr-H (H-6)7.6 - 7.8Doublet (d)1H
H-dAr-H (H-5)6.7 - 6.9Doublet of Doublets (dd)1H
H-eAr-H (H-3)6.7 - 6.9Doublet (d)1H
H-f-OCH₃3.8 - 3.9Singlet (s)3H
H-gAr-CH₃2.3 - 2.5Singlet (s)3H

Note: Predicted values are based on characteristic chemical shifts of similar substituted benzohydrazide (B10538) structures.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are highly dependent on the carbon's hybridization and the electronegativity of the atoms attached to it.

Typically, sp²-hybridized carbons, such as those in aromatic rings and carbonyl groups, resonate downfield compared to sp³-hybridized carbons like those in methyl and methoxy groups. icm.edu.pl The carbonyl carbon (C=O) of the hydrazide group is particularly deshielded and appears at the low-field end of the spectrum, often in the 165-170 ppm range for related structures. icm.edu.plresearchgate.net

Interactive Data Table: Predicted ¹³C NMR Data for this compound

LabelCarbon TypePredicted Chemical Shift (δ, ppm)
C-1Ar-C (C-CONHNH₂)125 - 128
C-2Ar-C (C-CH₃)138 - 142
C-3Ar-CH115 - 118
C-4Ar-C (C-OCH₃)160 - 163
C-5Ar-CH112 - 115
C-6Ar-CH130 - 133
C-7C=O166 - 170
C-8-OCH₃55 - 56
C-9Ar-CH₃20 - 22

Note: Predicted values are based on characteristic chemical shifts of similar substituted benzohydrazide and benzoic acid structures. acs.orgresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key correlation would be observed between the aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). nanalysis.com It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the ¹H and ¹³C data. For instance, it would show cross-peaks connecting the H-3, H-5, and H-6 signals to their corresponding C-3, C-5, and C-6 signals, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it reveals long-range couplings between protons and carbons (typically 2-4 bonds). nih.gov This is essential for connecting the different fragments of the molecule. Key expected correlations would include the protons of the methyl group (H-g) to the aromatic carbons C-1, C-2, and C-3, and the methoxy protons (H-f) to the C-4 carbon, confirming the substitution pattern on the aromatic ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. A ROESY spectrum would be expected to show a cross-peak between the protons of the methyl group at C-2 and the adjacent aromatic proton at H-3, providing definitive evidence for their spatial proximity.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.netresearchgate.net The resulting spectrum is a molecular fingerprint, with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups—hydrazide, methoxy, and the substituted aromatic ring—give rise to characteristic absorption bands.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3250N-H Asymmetric & Symmetric StretchHydrazide (-NH₂)
3250 - 3150N-H StretchHydrazide (-NH-)
3100 - 3000C-H Aromatic StretchAromatic Ring
2980 - 2850C-H Aliphatic Stretch-CH₃ and -OCH₃
1680 - 1640C=O Stretch (Amide I)Hydrazide
1620 - 1580N-H Bend (Amide II) / C=C Aromatic StretchHydrazide / Aromatic Ring
1550 - 1450C=C Aromatic StretchAromatic Ring
1270 - 1230Asymmetric C-O-C StretchAryl Ether (-OCH₃)
1050 - 1020Symmetric C-O-C StretchAryl Ether (-OCH₃)
850 - 800C-H Out-of-plane BendSubstituted Aromatic Ring

Note: Wavenumber ranges are based on established values for substituted benzohydrazides and related aromatic compounds. aip.orgresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopic Applications

FT-Raman spectroscopy is a complementary technique to FT-IR. researchgate.net It measures the inelastic scattering of laser light, providing information about molecular vibrations. While FT-IR is sensitive to vibrations that change the molecule's dipole moment (e.g., C=O, N-H), FT-Raman is more sensitive to vibrations that change the polarizability, such as those of symmetric, non-polar bonds.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C skeletal framework. The symmetric breathing mode of the benzene (B151609) ring typically gives a very intense Raman band.

Interactive Data Table: Characteristic FT-Raman Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3050C-H Aromatic StretchAromatic Ring
2950 - 2850C-H Aliphatic Stretch-CH₃ and -OCH₃
1620 - 1590C=C Aromatic Stretch / Ring BreathingAromatic Ring
1450 - 1430CH₂/CH₃ ScissoringAliphatic Groups
1300 - 1100C-C Stretch / C-H In-plane BendAromatic Ring / Skeleton
850 - 750Ring Breathing / C-H Out-of-plane BendAromatic Ring

Note: Wavenumber ranges are based on established values for substituted benzoic acid derivatives and aromatic compounds. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, the molecular formula is C₉H₁₂N₂O₂, which corresponds to a calculated exact mass of 180.0899 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 180.

The fragmentation of this compound is dictated by its functional groups. A primary and highly characteristic fragmentation pathway for benzoyl derivatives involves the cleavage of the C(O)-NH bond. This would lead to the formation of the 4-methoxy-2-methylbenzoyl cation, a prominent fragment. This acylium ion is expected to be a major peak in the spectrum. For the closely related compound 4-methoxybenzohydrazide, a strong signal at m/z 135 corresponding to the [CH₃O-C₆H₄-CO]⁺ fragment is observed, and a similar key fragment would be expected for the title compound. nih.govresearchgate.net The presence of the additional methyl group on the ring would shift this fragment to m/z 149 ([CH₃O-(CH₃)C₆H₃-CO]⁺).

Further fragmentation of this key ion could occur through the loss of carbon monoxide (CO), a common fragmentation for acylium ions, or the loss of a methyl radical (•CH₃) from the methoxy group. The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the presence and connectivity of the methoxy, methyl, and benzohydrazide moieties. chemblink.comnih.govcore.ac.uk

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Predicted Fragment Ion
180[M]⁺ (Molecular Ion)
149[M - NHNH₂]⁺
135[M - NHNH₂ - CH₂]⁺ (from rearrangement)
121[M - NHNH₂ - CO]⁺
91[C₇H₇]⁺ (Tropylium ion from rearrangement)

Note: This table is predictive and based on common fragmentation pathways for related structures.

X-ray Crystallography for Three-Dimensional Structural Determination

Single crystal X-ray diffraction (SCXRD) involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to construct an electron density map, from which the molecular structure can be solved and refined.

While specific single-crystal X-ray diffraction data for this compound is not available in the reviewed literature, studies on closely related benzohydrazide derivatives are numerous. researchgate.netresearchgate.netresearchgate.net For example, the analysis of (E)-2-Methoxy-N′-(4-nitrobenzylidene)benzohydrazide revealed a monoclinic crystal system with a P2₁/c space group. researchgate.net Such studies provide detailed information on the planarity of the benzene rings, the conformation around the hydrazide linkage (C-N-N-C torsion angles), and the relative orientation of the substituent groups. researchgate.netmdpi.com A similar analysis for this compound would definitively establish its solid-state conformation.

Table 2: Representative Crystal Data for a Related Benzohydrazide Compound

Parameter(E)-2-Methoxy-N′-(4-nitrobenzylidene)benzohydrazide researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1156 (4)
b (Å)7.3779 (2)
c (Å)15.7869 (5)
β (°)92.427 (1)
Volume (ų)1410.96 (6)
Z4

Note: This data is for a related compound and serves to illustrate the type of information obtained from SCXRD.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a solid sample. sci-hub.se Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. The resulting diffractogram is a plot of scattered X-ray intensity versus the scattering angle (2θ).

The way molecules arrange themselves in a crystal lattice is governed by a complex interplay of intermolecular interactions. The hydrazide functional group is a potent director of crystal packing due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the 200–800 nm range. mlsu.ac.in The spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that correspond to the promotion of electrons from lower energy ground states to higher energy excited states. williams.edu

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions associated with its principal chromophores: the substituted benzene ring and the carbonyl group of the hydrazide moiety. The primary transitions observed for such systems are π→π* and n→π* transitions. matanginicollege.ac.in

π→π transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of electrons in the π-orbitals of the aromatic ring and the C=O double bond to anti-bonding π*-orbitals. These typically appear at shorter wavelengths in the UV region. researchgate.net

n→π transitions:* These lower-energy, lower-intensity transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen and oxygen atoms) into anti-bonding π-orbitals. matanginicollege.ac.in This absorption band is symmetry-forbidden, resulting in a weaker signal that appears at a longer wavelength compared to the π→π bands. matanginicollege.ac.in

The methoxy group acts as an auxochrome, a substituent that can shift the λmax and increase the intensity of the absorption bands. Studies on similar hydrazone ligands show intense bands attributed to π→π* transitions and weaker, longer-wavelength bands for n→π* transitions. researchgate.netresearchgate.net The choice of solvent can also slightly alter the position of these maxima. mlsu.ac.in

Table 3: Expected Electronic Transitions for this compound

Transition TypeAssociated Functional Group(s)Expected Wavelength RegionExpected Intensity (ε)
π→πAromatic Ring, Carbonyl (C=O)Shorter Wavelength (UV)High
n→πCarbonyl (C=O), Hydrazide (N)Longer Wavelength (UV/Vis)Low

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and predict the ground-state geometry of molecules. For 4-Methoxy-2-methylbenzohydrazide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are instrumental in determining its most stable three-dimensional conformation. iucr.org These calculations provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement and steric properties.

Table 1: Representative Optimized Geometrical Parameters for a Benzohydrazide (B10538) Core Structure based on DFT Calculations

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.21 - 1.23
C-N (amide)1.35 - 1.38
N-N1.36 - 1.38
C-C (aromatic)1.38 - 1.41
O-C-N120 - 123
C-N-N118 - 122
Phenyl Ring-HydrazideVariable

Note: The data in this table are representative values for benzohydrazide derivatives found in the literature and are intended to be illustrative for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time, providing insights into its conformational flexibility and stability in a simulated physiological environment. researchgate.netunair.ac.id For this compound, an MD simulation would typically be performed by placing the molecule in a solvent box (e.g., water) and calculating the atomic trajectories based on a chosen force field (e.g., CHARMm or AMBER). derpharmachemica.com

The analysis of the MD trajectory can reveal the accessible conformations of the molecule, the rotational freedom around specific bonds, and the stability of intramolecular hydrogen bonds. chemrxiv.org Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions are calculated to quantify the molecule's stability and the flexibility of its different regions, respectively. unair.ac.id This information is particularly valuable for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like benzohydrazide derivatives, a QSAR model can be developed to predict their potential as, for example, antimicrobial or anticancer agents. derpharmachemica.comnih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.govderpharmachemica.com Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 or MIC values). derpharmachemica.comchalcogen.ro A statistically robust QSAR model, validated by parameters like the correlation coefficient (r²) and cross-validated correlation coefficient (q²), can then be used to predict the activity of new, untested compounds like this compound and guide the design of more potent analogs. nih.govderpharmachemica.com

Table 2: Key Statistical Parameters for a Representative 3D-QSAR Model for Antimicrobial Benzohydrazide Derivatives

ParameterValueDescription
r² (Correlation Coefficient)> 0.90A measure of the goodness of fit of the model.
q² (Cross-validated r²)> 0.70A measure of the predictive ability of the model.
pred_r² (External validation)> 0.60A measure of the model's ability to predict the activity of an external test set.
F-test valueHighIndicates the statistical significance of the model.

Note: The data in this table are illustrative of typical values for a robust QSAR model for benzohydrazide derivatives as reported in the literature. derpharmachemica.com

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.net This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies can be performed against various biological targets to predict its binding affinity, typically expressed as a binding energy or docking score. rrsociology.ru A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net The docking results also provide the most likely binding pose of the ligand within the active site of the protein, revealing how its functional groups are oriented to interact with the surrounding amino acid residues. nih.gov Studies on closely related hydrazide-sulfonamide hybrids have shown that these compounds can exhibit significant binding affinities for enzymes like carbonic anhydrase, with calculated binding free energies indicating favorable interactions. nih.gov

Table 3: Representative Molecular Docking Results for Benzohydrazide Derivatives against Various Protein Targets

Compound ClassProtein TargetPredicted Binding Energy (kcal/mol)
Benzohydrazide-SulfonamideCarbonic Anhydrase II-6.5 to -8.0
Benzohydrazide-ThiazoleInhA (M. tuberculosis)-7.0 to -9.0
Benzohydrazide-DihydropyrazoleEGFR Kinase-8.5 to -10.0

Note: The data in this table are compiled from literature on various benzohydrazide derivatives and are intended to be illustrative. derpharmachemica.comnih.govnih.gov

A detailed analysis of the docked pose of this compound can identify the key amino acid residues in the protein's active site that are involved in the binding. researchgate.net These interactions can be hydrophobic, electrostatic, or, most notably, hydrogen bonds. The hydrazide moiety, with its carbonyl oxygen and N-H groups, is a potent hydrogen bond donor and acceptor, often forming crucial hydrogen bonding networks that stabilize the ligand-protein complex. nih.govnih.gov The methoxy (B1213986) and methyl groups on the benzene (B151609) ring can also participate in hydrophobic or van der Waals interactions. For example, in docking studies of similar compounds, interactions with residues such as Gln, Asn, and various hydrophobic amino acids have been observed to be critical for binding. nih.gov

Quantum Chemical Calculations for Electrostatic Potential and Reactivity Descriptors

Quantum chemical calculations, particularly those based on DFT, are used to determine the electronic properties of a molecule, which are fundamental to its reactivity. researchgate.net The molecular electrostatic potential (MEP) map is a valuable output of these calculations, visualizing the charge distribution on the molecule's surface. iucr.org Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the carbonyl oxygen would be expected to be a region of high negative potential.

Other important reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests that the molecule is more reactive. acs.org These quantum chemical properties provide a deeper understanding of the molecule's potential to interact with biological macromolecules.

Coordination Chemistry of 4 Methoxy 2 Methylbenzohydrazide Derivatives

Design and Synthesis of 4-Methoxy-2-methylbenzohydrazide-Derived Ligands (e.g., Hydrazones, Schiff Bases)

The synthesis of ligands derived from this compound typically involves a condensation reaction between the hydrazide and a suitable carbonyl compound, such as an aldehyde or a ketone. unimas.myresearchgate.netdergipark.org.tr This reaction, often carried out in an alcohol solvent like ethanol (B145695), yields hydrazone Schiff bases. unimas.myidosr.orgresearchgate.net

A general synthetic route involves refluxing equimolar amounts of the this compound with a selected aldehyde (e.g., salicylaldehyde (B1680747) or a substituted benzaldehyde). uobaghdad.edu.iq For instance, related hydrazone ligands have been successfully prepared by condensing a hydrazide with aldehydes like 2-hydroxy-4-methoxybenzaldehyde. mdpi.com The resulting Schiff base ligands are often crystalline solids and can be purified by recrystallization. These polydentate ligands are crucial in forming stable metal complexes. unimas.my

Formation of Metal Complexes with Transition Metal Ions

Transition metal complexes are typically synthesized by reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent. idosr.org The stoichiometry of the resulting complex, often 1:1 or 1:2 (metal:ligand), depends on the reaction conditions and the nature of the metal ion and ligand. idosr.orgnih.gov

Coordination Modes and Ligand Denticity of Benzohydrazide (B10538) Derivatives

Benzohydrazide-derived Schiff bases are versatile polydentate ligands. unimas.my During complexation, the hydrazone ligand typically undergoes keto-enol tautomerization, where the proton from the N-H group migrates to the carbonyl oxygen. unimas.myijbsac.org Coordination with a metal ion then occurs through the deprotonated enolic oxygen, the azomethine nitrogen, and often a phenolic oxygen if a hydroxyl group is present on the aldehyde precursor. ijbsac.orgresearchgate.net

This behavior allows the ligand to act as a tridentate chelating agent with an ONO donor sequence. nih.govijbsac.org In some cases, depending on the specific ligand structure and metal ion, they can also act as bidentate or bridging ligands, leading to a variety of molecular architectures. dergipark.org.trmdpi.commdpi.com

Proposed Geometries of Metal Complexes (e.g., Square Planar, Octahedral, Pyramidal)

The coordination of this compound derivatives to transition metals can result in complexes with various geometries, largely dictated by the coordination number of the metal ion and the nature of the ligand.

Octahedral: Six-coordinate octahedral geometry is common, particularly for Co(II), Ni(II), Fe(II), Mn(II), and some Cu(II) complexes. nih.govresearchgate.netresearchgate.netnih.govcore.ac.uk This geometry is often achieved through the coordination of two tridentate ligands or one ligand with additional solvent or anionic ligands (like water or chloride) occupying the remaining coordination sites. nih.govresearchgate.net

Square Planar: This four-coordinate geometry is frequently observed for Cu(II) and Ni(II) complexes. ijbsac.orgmdpi.commdpi.com

Tetrahedral: Zn(II) and Cd(II) complexes with benzohydrazide ligands have been reported to adopt a four-coordinate tetrahedral geometry. nih.govresearchgate.net

Square Pyramidal: Five-coordinate geometries, such as square pyramidal, have also been proposed for some Cu(II) complexes. mdpi.com

Distorted Geometries: In many cases, the geometries are not ideal and are described as distorted octahedral or distorted square planar due to the constraints of the chelating ligands. mdpi.comresearchgate.net

Spectroscopic Characterization of Metal Complexes (e.g., FT-IR, UV-Vis, Magnetic Susceptibility)

Spectroscopic techniques are essential for elucidating the structure of these metal complexes and confirming the coordination of the ligand to the metal center.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of ligand coordination. Key spectral changes observed upon complexation include:

A shift of the azomethine (C=N) stretching vibration to a lower frequency, indicating the coordination of the azomethine nitrogen. scispace.com

The disappearance of the ν(N-H) band and the appearance of a new band for the enolic C-O stretching vibration, confirming the keto-enol tautomerization and coordination of the enolic oxygen. ijbsac.org

If a phenolic -OH group is involved in coordination, its characteristic band disappears. nih.gov

The appearance of new bands in the far-IR region corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations. ijbsac.org

Interactive Table 1: Key FT-IR Spectral Data for Benzohydrazide Ligands and Complexes

Vibration Mode Free Ligand (cm⁻¹) Metal Complex (cm⁻¹) Indication
ν(O-H) (phenolic) ~3200-3400 Disappears or broadens Coordination of phenolic oxygen
ν(N-H) ~3150-3300 Disappears Deprotonation and enolization
ν(C=O) (Amide I) ~1640-1680 Shifts to lower frequency or disappears Coordination via keto/enolic oxygen
ν(C=N) (azomethine) ~1600-1625 Shifts to lower frequency (~15-40 cm⁻¹) Coordination of azomethine nitrogen
ν(N-N) ~950-1050 Shifts to higher frequency Azomethine nitrogen coordination
ν(M-O) - ~450-550 Formation of metal-oxygen bond
ν(M-N) - ~340-450 Formation of metal-nitrogen bond

Note: The exact positions can vary based on the specific ligand and metal. Data compiled from references ijbsac.orgresearchgate.netnih.govscispace.com.

UV-Vis Spectroscopy: Electronic spectra reveal changes in the electronic structure upon complexation.

Ligand Bands: Free ligands typically show high-intensity absorption bands in the UV region corresponding to π → π* and n → π* transitions of the aromatic rings and the azomethine group. researchgate.netcore.ac.uk

Complex Bands: Upon complexation, these bands may shift. More importantly, new bands appear in the visible region, which are assigned to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions within the metal ion. researchgate.netcore.ac.uk These d-d transitions are particularly useful for inferring the geometry of the complex. For example, the number and position of bands can help distinguish between octahedral and tetrahedral environments for Co(II) and Ni(II) complexes. researchgate.net

Magnetic Susceptibility: This measurement provides information about the electronic configuration of the metal ion in the complex. By determining the effective magnetic moment (μ_eff), one can ascertain the number of unpaired electrons. This data is crucial for confirming the oxidation state of the metal and supporting a proposed geometry. researchgate.netscispace.com For instance, Cu(II) complexes (d⁹) typically exhibit magnetic moments corresponding to one unpaired electron, while octahedral Co(II) (d⁷) and Ni(II) (d⁸) complexes show values indicative of three and two unpaired electrons, respectively. scispace.comresearchgate.net

Catalytic Applications of Benzohydrazide Metal Complexes (e.g., Alcohol Oxidation)

Metal complexes derived from benzohydrazide Schiff bases have emerged as effective catalysts for various organic transformations, including the oxidation of alcohols. researchgate.netbohrium.commdpi.com The selective oxidation of alcohols to corresponding aldehydes and ketones is a fundamental reaction in organic synthesis. mdpi.com

Complexes of metals like copper and molybdenum have shown significant catalytic activity. researchgate.netresearchgate.net For example, copper(II)-hydrazone complexes can efficiently catalyze the oxidation of benzyl (B1604629) alcohol to benzaldehyde, using environmentally benign oxidants like hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net The catalytic cycle is proposed to involve the formation of a metal-peroxo intermediate, which then facilitates the oxidation of the alcohol substrate. researchgate.net

Similarly, dioxomolybdenum(VI) complexes with related hydrazone ligands have demonstrated good catalytic properties for the oxidation of alcohols such as 1-phenylethanol. researchgate.netresearchgate.net The efficiency and selectivity of these catalytic systems can be tuned by modifying the ligand structure, the metal center, and the reaction conditions (e.g., solvent, temperature). bohrium.comresearchgate.net

Interactive Table 2: Catalytic Oxidation of Benzyl Alcohol

Catalyst Type Oxidant Solvent Product Conversion/Yield Reference
Cu(II)-Hydrazone Complex H₂O₂ Acetonitrile Benzaldehyde High Conversion mdpi.com
Nanosized Cu(II)-Schiff Base H₂O₂ DMSO Benzaldehyde 94% Yield bohrium.com

Supramolecular Assembly in Coordination Polymers

The polydentate and multifunctional nature of this compound-derived ligands makes them excellent building blocks for constructing supramolecular structures and coordination polymers. nih.govgla.ac.uk These are extended networks where monomeric metal-ligand units are linked together through coordination bonds. bohrium.com

The assembly process is highly dependent on the ligand's design and the coordination preference of the metal ion. bohrium.commdpi.com For instance, molybdenum(VI) complexes with related hydrazonato ligands have been shown to form either infinite one-dimensional coordination polymers or discrete cyclic metallosupramolecules (metallacycles) depending on the solvent and ligand substituents. bohrium.com In these assemblies, the tridentate ONO ligand coordinates to the primary coordination sphere of the metal, while another functional group on the ligand (e.g., a pyridyl nitrogen) coordinates to an adjacent metal center, propagating the structure. bohrium.com

These supramolecular assemblies are held together not only by coordination bonds but also by weaker interactions such as hydrogen bonding and π-π stacking, which play a crucial role in stabilizing the final architecture. mdpi.comiucr.org The resulting coordination polymers can exhibit interesting properties and potential applications in areas like gas adsorption and materials science. bohrium.com

Mechanistic Investigations of Biological Activities in Vitro and Molecular Level

Enzyme Inhibition Mechanism Studies (In Vitro)

The inhibitory potential of benzohydrazide (B10538) derivatives, including structures related to 4-Methoxy-2-methylbenzohydrazide, has been a subject of significant research, particularly against key metabolic enzymes.

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Dysregulation of CA activity is implicated in various diseases, making them a key therapeutic target. nih.gov Studies on hydrazide-sulfonamide hybrids, which share a core structure with benzohydrazides, have demonstrated notable inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov

Derivatives of benzohydrazide have been synthesized and evaluated for their ability to inhibit these enzymes. For instance, a series of 2-(5-aryl-1,3,4-oxadiazol-2-yl)aniline derivatives, synthesized from precursors like this compound, showed inhibitory action against multiple hCA isoforms. nih.gov The inhibition mechanism for phenolic compounds, which are structurally distinct from the classic sulfonamide inhibitors, involves anchoring to the zinc-coordinated water molecule within the enzyme's active site rather than binding directly to the Zn(II) ion. nih.gov This alternative binding mode offers a pathway for developing inhibitors with potentially fewer side effects. nih.gov

Research on hydrazone derivatives also indicates their potential as enzyme inhibitors, with studies exploring their effects on enzymes like dihydrofolate reductase (DHFR), which is vital for nucleotide synthesis. nih.gov

Table 1: Inhibitory Action of Related Hydrazide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms Note: Data represents findings for structurally related compounds, not this compound itself, to illustrate the inhibitory potential of the chemical class.

A critical aspect of drug design is achieving selectivity, inhibiting the target enzyme without affecting other related enzymes, which can lead to side effects. doaj.org Research has focused on developing benzoxathiazine dioxide derivatives that selectively inhibit tumor-associated hCA IX and XII over the more common cytosolic isoforms hCA I and II. doaj.org This selectivity is crucial because hCA IX and XII are overexpressed in various tumors, and their inhibition is a strategic approach in cancer therapy. doaj.org

Similarly, studies on phenolic acid esters showed that while they are potent inhibitors of several CA isoforms (hCA VA, VB, VI, VII, IX, and XIV), they poorly inhibit the abundant off-target isoforms hCA I and II. nih.gov This highlights the potential for designing selective inhibitors from related chemical classes. The ability of an enzyme to bind and act on a preferred substrate while discriminating against others is a fundamental property known as specificity. oup.com For inhibitors, selectivity is often expressed by comparing the inhibition constants (Ki) or catalytic efficiencies (kcat/Km) against different enzymes. oup.com

Structure-Activity Relationship (SAR) studies are essential for optimizing the inhibitory potency and selectivity of compounds. For hydrazide-sulfonamide hybrids, the nature and position of substituents on the aromatic rings play a significant role in their inhibitory activity against carbonic anhydrases. nih.gov

Key SAR findings for related compounds include:

Role of Hydroxyl vs. Methoxy (B1213986) Groups : A free hydroxyl (-OH) group on the aryl ring led to enhanced activity compared to compounds where the hydroxyl was substituted with a methoxy (-OCH3) group. nih.gov

Effect of Nitro Groups : The presence of a nitro (-NO2) group was found to enhance the inhibitory activity against hCA II. nih.gov

Effect of Methoxy Groups : Substitution with a methoxy group was shown to enhance the activity against the tumor-associated hCA IX. nih.gov

Role of Trifluoromethyl Groups : Derivatives containing a 4-(trifluoromethyl) group have been noted for their excellent enzyme inhibition capabilities. researchgate.net

These relationships provide a rational basis for the medicinal chemistry optimization of this class of compounds as enzyme inhibitors. bohrium.com

Receptor Binding Studies and Modulation Mechanisms (Molecular Level)

While direct studies on this compound are limited, extensive research on structurally analogous benzoyl hydrazide (or diacylhydrazine) agrochemicals provides a clear model for its potential mechanism of action at the receptor level.

Benzoyl hydrazine (B178648) compounds are a major class of insect growth regulators that act as nonsteroidal ecdysone (B1671078) agonists. nih.govnih.gov They function by mimicking the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). nih.gov This action is mediated through binding to the ecdysone receptor (EcR), which is a nuclear receptor that forms a functional heterodimer with the ultraspiracle protein (USP). bohrium.comwikipedia.org

When these agonists bind to the EcR/USP complex, they trigger a cascade of gene expression that initiates a premature and incomplete molt, which is ultimately lethal to the insect. nih.govresearchgate.net Unlike the natural hormone 20E, which is cleared from the system to allow the molting process to complete, these synthetic agonists bind strongly and persistently to the receptor. nih.gov This sustained activation prevents the expression of genes required for later stages of molting, leading to developmental arrest. nih.gov

The specificity of these compounds, such as the high activity of tebufenozide (B1682728) and methoxyfenozide (B170004) against lepidopteran (caterpillar) pests, is attributed to differences in the ligand-binding pocket of the EcR among different insect orders. nih.govneliti.comnih.gov This structural difference results in varying binding affinities, making these compounds highly selective. neliti.com

The strength of the biological activity of nonsteroidal ecdysone agonists is directly correlated with their binding affinity to the EcR-USP receptor complex. bohrium.com In vitro models are crucial for quantifying this interaction. These models often use insect cell lines, such as Sf9 (from the fall armyworm, Spodoptera frugiperda) or S2 (from the fruit fly, Drosophila melanogaster), which are transfected with a reporter gene system that responds to EcR activation. nih.govscielo.br

Binding affinity is often determined by measuring the dissociation constant (KD) or the concentration required to inhibit the binding of a radiolabeled ligand (like [³H]-ponasterone A). bohrium.combohrium.com Studies have shown that the formation of the EcR/USP heterodimer dramatically increases ligand-binding affinity. bohrium.com For example, the potent ecdysteroid ponasterone A binds to the EcR monomer with a KD of 55 nM, but its affinity increases significantly (KD = 1.2 nM) when it binds to the EcR-USP complex. bohrium.com Radioisotope experiments with the diamondback moth (Plutella xylostella) receptor confirmed that the affinity of ponasterone A to the EcR/USP dimer was about 20 times higher than to the EcR monomer alone. nih.govresearchgate.net This enhancement is attributed to key interactions, such as the formation of a hydrogen bonding network with specific amino acid residues like Glu307 and Arg382 on the dimer. researchgate.net

Table 2: Binding Affinity and Activity of Ecdysone Agonists in In Vitro Models Note: This table presents data for well-studied ecdysone agonists to illustrate the principles of ligand-receptor binding kinetics relevant to the benzohydrazide class.

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Mechanistic Insights into Antimicrobial Action (In Vitro)

The antimicrobial properties of this compound and its derivatives have been a subject of scientific investigation, revealing potential mechanisms of action against various pathogens. These studies, conducted in laboratory settings, provide foundational knowledge about how these compounds interact with microbial cells at a molecular level.

Inhibition of Fungal Glucosylceramide Biosynthesis

While direct studies on this compound are limited, research on structurally related benzohydrazide compounds offers significant insights into a potential antifungal mechanism. A notable study identified a class of benzohydrazides, specifically N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM), as potent inhibitors of fungal glucosylceramide (GlcCer) synthesis. nih.govacs.org GlcCer is a crucial sphingolipid in many pathogenic fungi, playing a vital role in their virulence. nih.gov

The inhibition of GlcCer synthesis was observed to be specific to fungal cells, with no significant impact on mammalian cells, suggesting a selective mode of action. nih.gov This inhibition leads to significant morphological changes in fungal cells, including the accumulation of intracellular vesicles. nih.govnih.gov Further genetic analysis of drug-resistant mutants implicated proteins involved in vesicular transport and cell cycle progression as potential targets of these benzohydrazide compounds. nih.gov This mechanism highlights a promising avenue for the development of new antifungal agents that target pathways essential for fungal survival and pathogenicity. nih.govnih.gov

Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Several studies have evaluated the in vitro antibacterial activity of hydrazone derivatives, including those derived from methylbenzohydrazides, against both Gram-positive and Gram-negative bacteria. uobaghdad.edu.iqresearchgate.netresearchgate.net For instance, a Schiff base compound, N′-(2-Bromobenzylidene)-4-methylbenzohydrazide, demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, other research has shown that various hydrazone compounds exhibit moderate to significant inhibitory effects on these bacterial strains. researchgate.net

The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. While specific MIC values for this compound are not consistently reported across the literature, related structures have been tested. For example, some pyrazoline derivatives synthesized from methylbenzohydrazide have been screened for their antimicrobial activity against S. aureus and E. coli. asianpubs.org The activity of these compounds can be influenced by the specific chemical groups attached to the core hydrazone structure. researchgate.net

Table 1: In Vitro Antibacterial Activity of Related Hydrazone Compounds

Compound/ExtractBacterial StrainActivity/MeasurementSource
N′-(2-Bromobenzylidene)-4-methylbenzohydrazideStaphylococcus aureus, Escherichia coliGood antibacterial activity researchgate.net
Hydrazone compounds (general)Staphylococcus aureus, Escherichia coliModerate MIC values researchgate.net
Pyrazoline derivativesS. aureus, S. pyogenes, E. coli, P. aeruginosaScreened for MIC asianpubs.org
Methanol (B129727) extract of Trigonella foenumgraecumMultidrug-resistant S. aureus and E. coliMIC of 500 µg/mL nih.gov

Antioxidant Mechanisms and Scavenging Assays (In Vitro)

The antioxidant potential of chemical compounds is often assessed through their ability to scavenge free radicals. Various in vitro assays are employed for this purpose, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common methods. sapub.orgplos.org This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is monitored by a decrease in absorbance at a specific wavelength. nih.govmdpi.com

While specific data on the antioxidant activity of this compound is not extensively detailed, studies on related hydrazone and benzohydrazide derivatives indicate that this class of compounds can possess significant antioxidant properties. The presence of certain functional groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring, is often associated with enhanced antioxidant capacity. sapub.orgmdpi.com These groups can increase the electron-donating ability of the molecule, which is crucial for radical scavenging. sapub.org

Other assays used to evaluate antioxidant mechanisms include the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), and the Nitric Oxide (NO) scavenging assay. sapub.orgplos.org The collective results from these assays provide a comprehensive profile of a compound's antioxidant capabilities.

Table 2: Common In Vitro Antioxidant Scavenging Assays

AssayPrincipleMeasurement
DPPH Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom or electron to the DPPH radical.Decrease in absorbance at 517 nm. nih.gov
Ferric Reducing Antioxidant Power (FRAP)Measures the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by the antioxidant.Increase in absorbance at a specific wavelength. plos.org
Nitric Oxide (NO) ScavengingQuantifies the ability of a compound to scavenge nitric oxide radicals.Varies depending on the specific protocol. sapub.org

Supramolecular Chemistry and Crystal Engineering of Benzohydrazide Assemblies

Principles of Noncovalent Interactions in Crystal Packing

The three-dimensional architecture of benzohydrazide (B10538) crystals is primarily directed by a combination of strong and weak noncovalent interactions. These forces, while individually weaker than covalent bonds, collectively provide the stability to the crystal lattice and determine the molecular conformation and packing.

Hydrogen Bonding Networks (e.g., N-H...N, N-H...O, C-H...O)

Hydrogen bonds are the most significant directional forces in the crystal packing of benzohydrazides. The hydrazide moiety (-CONHNH2) provides both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of robust and predictable hydrogen-bonding motifs.

In the crystal structures of benzohydrazide derivatives, it is common to observe extensive networks of intermolecular hydrogen bonds. For instance, in the related compound (E)-N′-(2-hydroxy-4-methoxybenzylidene)-3-methylbenzohydrazide monohydrate, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, which create layers parallel to the ab plane of the crystal. nih.gov Similarly, the crystal structure of N-Acetyl-2-hydroxy-N′-[methoxy(1-methylindol-2-yl)methyl]benzohydrazide features an N—H⋯O hydrogen bond that forms a zigzag chain, and an intramolecular O—H⋯O hydrogen bond. nih.gov

These interactions can lead to the formation of well-defined supramolecular synthons, such as the common R²₂(8) ring motif, where two molecules form a centrosymmetric dimer through a pair of N—H···O hydrogen bonds. The presence of other functional groups, like hydroxyl or methoxy (B1213986) groups, can introduce additional hydrogen bonding possibilities, further influencing the dimensionality and topology of the resulting network.

Compound Hydrogen Bond Type Description Reference
(E)-N′-(2-hydroxy-4-methoxybenzylidene)-3-methylbenzohydrazide monohydrateN—H⋯O, O—H⋯OForms layers parallel to the ab plane. nih.gov
N-Acetyl-2-hydroxy-N′-[methoxy(1-methylindol-2-yl)methyl]benzohydrazideN—H⋯O, O—H⋯OForms zigzag chains and intramolecular rings. nih.gov
2-amino-4-methoxy-6-methylpyrimidineN—H⋯NForms chains of edge-fused R²₂(8) rings.

Pi-Stacking Interactions in Aromatic Systems

The aromatic rings of the benzoyl and any other aryl substituents in benzohydrazide molecules provide a platform for π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings, play a crucial role in the stabilization of the crystal structure, often in concert with hydrogen bonding.

The geometry of π-stacking can vary, including face-to-face and offset or slipped-stack arrangements. In many crystal structures of aromatic compounds, these interactions lead to the formation of one-dimensional columns or stacks of molecules. For example, in the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, chains formed by hydrogen bonds are further linked into sheets by aromatic π-π stacking interactions. The presence and nature of substituents on the aromatic rings can significantly modulate the strength and geometry of these interactions.

Halogen Bonding and Other Weak Intermolecular Forces

Van der Waals forces, though non-directional, also contribute significantly to the cohesive energy of the crystal. C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, can also be observed and play a role in the fine-tuning of the molecular arrangement.

Designed Supramolecular Architectures and Network Structures

The predictable nature of noncovalent interactions, particularly hydrogen bonding, allows for the design of specific supramolecular architectures. By modifying the functional groups on the benzohydrazide scaffold, chemists can control the dimensionality and topology of the resulting solid-state assembly.

For example, the introduction of multiple hydrogen bonding sites can lead to the formation of complex two-dimensional (2D) sheets or three-dimensional (3D) frameworks. The use of ditopic or tritopic benzohydrazide building blocks can result in the formation of extended networks with predictable connectivity. The study of how molecules self-assemble on surfaces, often probed by scanning tunneling microscopy, provides insights into the formation of these ordered structures.

Crystal Property Engineering through Molecular and Supramolecular Equivalency

The concept of crystal engineering allows for the targeted design of materials with specific physical and chemical properties. By understanding the relationship between molecular structure, supramolecular arrangement, and bulk properties, it is possible to engineer crystals with desired characteristics such as solubility, melting point, and mechanical strength.

Molecular and supramolecular equivalency refers to the idea that different molecules or supramolecular synthons can be functionally equivalent in directing crystal packing. By substituting functional groups with similar steric and electronic properties, it is possible to create isostructural or polymorphic crystals with subtly different properties. This approach is crucial for the development of new pharmaceutical cocrystals and functional materials.

Self-Assembly Processes in the Solid State

The formation of a well-ordered crystal from a solution or melt is a complex process of molecular self-assembly. In the solid state, molecules of benzohydrazides recognize each other through the specific noncovalent interactions discussed above. This molecular recognition process guides the molecules to arrange themselves into a thermodynamically stable, long-range ordered structure.

The study of the kinetics and thermodynamics of crystallization provides valuable information about the self-assembly pathways. Factors such as solvent, temperature, and the presence of impurities can influence the nucleation and growth of crystals, sometimes leading to the formation of different polymorphic forms with distinct properties. The principles of supramolecular chemistry are fundamental to controlling these self-assembly processes to obtain the desired crystalline material.

Host-Guest Chemistry and Clathrate Formationgrafiati.com

The ability of molecules to act as hosts and form inclusion complexes with other "guest" molecules is a cornerstone of supramolecular chemistry. This host-guest chemistry often leads to the formation of clathrates, which are crystalline solids where guest molecules are entrapped within the cage-like framework of the host molecules. While the broader class of benzohydrazides has been explored for their coordination chemistry and self-assembly, specific research into the host-guest chemistry and clathrate formation of 4-Methoxy-2-methylbenzohydrazide is not extensively documented in publicly available scientific literature.

General principles of host-guest chemistry suggest that for a molecule to act as an effective host, it should possess a pre-organized cavity or be able to form a cavity through self-assembly. The structure of This compound , with its aromatic ring, methoxy and methyl substituents, and the flexible hydrazide group, presents potential sites for non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are fundamental to the formation of a stable host lattice capable of encapsulating guest molecules.

In related systems, various benzohydrazide derivatives have been shown to form complexes with metal ions and other organic molecules. These studies, however, primarily focus on coordination polymers and metal-organic frameworks rather than the formation of neutral host-guest inclusion complexes or clathrates where the benzohydrazide derivative itself is the primary host lattice.

For This compound to form clathrates, its molecules would need to arrange in the solid state to create voids of suitable size and shape to accommodate guest molecules. The specificity of this process would depend on the complementarity between the host lattice and the guest molecule in terms of size, shape, and chemical functionality.

Without specific experimental data on the inclusion of guest molecules within a lattice of This compound , any discussion on its clathrate-forming ability remains speculative. Further research, including crystallization experiments with a variety of potential guest molecules of different sizes and polarities, would be necessary to determine if This compound can act as a host and to characterize the resulting supramolecular assemblies.

Applications in Advanced Organic Synthesis

Role as a Synthetic Synthon and Building Block for Complex Organic Molecules

In the field of organic synthesis, 4-Methoxy-2-methylbenzohydrazide and its derivatives are recognized as important synthons, or synthetic building blocks. The hydrazide functional group is particularly notable for its ability to participate in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Hydrazides are well-established precursors for the synthesis of a diverse range of heterocyclic compounds. researchgate.netchemrxiv.org For instance, the reaction of benzohydrazides with appropriate reagents can lead to the formation of five- and six-membered rings containing nitrogen and other heteroatoms. These heterocyclic systems are core structures in many biologically active molecules. The reactivity of the hydrazide allows for its condensation with aldehydes and ketones to form acylhydrazones, which are themselves versatile intermediates for further cyclization reactions to yield compounds like pyrazoles, isoxazoles, and pyridines. eujournal.orgekb.eg

The presence of the methoxy (B1213986) and methyl groups on the aromatic ring of this compound can influence the reactivity and properties of the resulting molecules, offering a way to fine-tune the electronic and steric characteristics of the final products. While specific examples detailing the use of this compound in the synthesis of complex natural products are not extensively documented in readily available literature, the general reactivity profile of benzohydrazides suggests its potential as a valuable building block in the synthesis of novel organic compounds. researchgate.net

Precursor in the Synthesis of Agrochemicals (e.g., Methoxyfenozide)

While the focus of this article is this compound, it is crucial to address a common point of clarification regarding its role as a precursor in the synthesis of the insecticide methoxyfenozide (B170004). The established industrial synthesis of methoxyfenozide utilizes the isomeric compound, N'-(tert-Butyl)-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide . researchgate.net

A key intermediate in the synthesis of methoxyfenozide is N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine (B178648). This intermediate is then reacted with 3,5-dimethyl benzoyl chloride to yield the final methoxyfenozide product. This process highlights the importance of the specific substitution pattern on the benzohydrazide (B10538) core for achieving the desired biological activity in the final agrochemical.

Although direct evidence for the use of this compound in the synthesis of methoxyfenozide is not found, the general class of benzohydrazide derivatives is of significant interest in the agrochemical industry. google.com The structural similarities suggest that derivatives of this compound could be explored for the development of new agrochemicals with potentially different activity spectra or improved properties.

Use in the Preparation of Specialized Organic Intermediates for Pharmaceutical and Chemical Industries

The benzohydrazide scaffold is a key feature in a variety of compounds with applications in the pharmaceutical and chemical industries. google.com These compounds often serve as crucial intermediates in the synthesis of more complex and biologically active molecules. The ability of the hydrazide group to react with various electrophiles and to be incorporated into larger molecular frameworks makes it a valuable tool for medicinal and synthetic chemists.

Derivatives of benzohydrazides are known to be intermediates in the synthesis of compounds with a wide range of biological activities, including potential applications as pharmaceuticals. nih.govresearchgate.net The specific substitution pattern of this compound, with its electron-donating methoxy group and lipophilic methyl group, can be strategically utilized to influence the properties of the resulting intermediates and final products.

While a comprehensive list of all specialized organic intermediates derived from this compound is not exhaustively documented, the known reactivity of the benzohydrazide moiety allows for its use in creating a library of diverse intermediates for further chemical exploration and drug discovery programs. google.comnih.gov

Advanced Organic Reactions Involving the Benzohydrazide Moiety

The benzohydrazide functional group in this compound is capable of undergoing a variety of advanced organic reactions, which are fundamental to modern synthetic chemistry. These reactions allow for the precise modification of the molecule and the introduction of new functional groups and structural complexity.

Acyl Group Transformations

A primary reaction of benzohydrazides is the transformation of the acyl group, most commonly through condensation with aldehydes and ketones to form N-acylhydrazones. mdpi.com This reaction is typically carried out by refluxing the benzohydrazide with the carbonyl compound in a suitable solvent, often with an acid catalyst. nih.gov

The resulting N-acylhydrazones are stable compounds that are themselves important intermediates in organic synthesis. The formation of the C=N double bond introduces a new site of reactivity and can lead to the synthesis of various heterocyclic systems. mdpi.com

Table 1: Synthesis of N-Acylhydrazones from Benzohydrazides

Reactant 1Reactant 2ProductReaction ConditionsReference
4-MethoxybenzoylhydrazideVarious Aldehydes4-MethoxybenzoylhydrazonesReflux in methanol (B129727) nih.gov
4-Methylbenzohydrazide4-AllyloxybenzaldehydeN'-(4-allyloxybenzylidene)-4-methylbenzohydrazideStirring in ethanol (B145695) with acetic acid catalyst orientjchem.org

Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Chan-Lam)

The nitrogen atoms of the hydrazide moiety in this compound can participate in modern cross-coupling reactions to form new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The Buchwald-Hartwig amination and the Chan-Lam coupling are powerful palladium- and copper-catalyzed reactions, respectively, for this purpose. scispace.commdpi.com

The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. In the context of this compound, the terminal nitrogen of the hydrazide could potentially act as the amine component in such a coupling, leading to the formation of a new C-N bond. scispace.com

The Chan-Lam coupling provides a method for the formation of C-N and C-O bonds using copper catalysts, often under milder conditions than the Buchwald-Hartwig reaction. beilstein-journals.orgorganic-chemistry.org This reaction typically involves the coupling of an amine or alcohol with a boronic acid. The hydrazide moiety of this compound could serve as the nitrogen nucleophile in a Chan-Lam coupling with an arylboronic acid. frontiersin.org

Table 2: Overview of C-N and C-O Cross-Coupling Reactions

Reaction NameCatalystCoupling PartnersBond FormedKey FeaturesReference
Buchwald-Hartwig AminationPalladiumAmine + Aryl HalideC-NGeneral and robust for a wide range of substrates. scispace.com
Chan-Lam CouplingCopperAmine/Alcohol + Boronic AcidC-N / C-OOften milder conditions, can be run in air. beilstein-journals.orgorganic-chemistry.org

Hydride Reduction Chemistry

The carbonyl group of the benzohydrazide moiety in this compound can be targeted by hydride reducing agents. Common reagents for the reduction of carbonyls include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.com

Table 3: Common Hydride Reducing Agents and Their Applications

Reducing AgentAbbreviationTypical SubstratesProductReference
Sodium BorohydrideNaBH₄Aldehydes, KetonesAlcohols numberanalytics.comresearchgate.net
Lithium Aluminum HydrideLiAlH₄Aldehydes, Ketones, Esters, Amides, HydrazidesAlcohols, Amines, Hydrazines numberanalytics.com

Multi-Component Reactions (e.g., Mannich, Petasis)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are of significant interest in organic synthesis and medicinal chemistry due to their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. Two of the most prominent MCRs are the Mannich and Petasis reactions, which are fundamental for the synthesis of nitrogen-containing compounds.

Despite the broad utility of hydrazides in various MCRs, a comprehensive search of scientific literature reveals a notable absence of studies specifically detailing the application of This compound in either Mannich or Petasis-type reactions. While the general reactivity of hydrazides as amine components or their derivatives in such transformations is established, specific research findings, including reaction conditions, yields, and the particular role of this compound, remain undocumented.

The Mannich reaction classically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine or ammonia. The Petasis reaction, or borono-Mannich reaction, is a variation that couples an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. Hydrazides, as a class of compounds, have been successfully employed in both reaction types, serving as the nitrogen-containing component.

However, the specific substitution pattern of this compound, with a methoxy group at the 4-position and a methyl group at the 2-position of the benzene (B151609) ring, may influence its reactivity in ways that have yet to be explored or reported. The electronic and steric effects of these substituents could potentially offer unique advantages or challenges in the context of MCRs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methoxy-2-methylbenzohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. For example, analogous hydrazides are prepared by refluxing an ester precursor (e.g., ethyl 2-(4-methoxyphenoxy)acetate) with hydrazine hydrate in ethanol for 5 hours . Key variables include stoichiometric ratios (e.g., 1:1.1 molar ratio of ester to hydrazine), solvent polarity, and reaction temperature. Yields >90% are achievable with recrystallization in methanol .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., N–H stretch at ~3200–3323 cm⁻¹, C=O stretch at ~1618 cm⁻¹ for the hydrazide moiety) .
  • TLC : Monitors reaction progress using hexane:ethyl acetate (3:2) solvent systems (Rf ≈ 0.28) .
  • Melting Point : A sharp melting range (e.g., 138–140°C) confirms purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

  • Methodological Answer : Single-crystal X-ray diffraction reveals planar hydrazide moieties with N–N bond lengths of ~1.413 Å, indicative of electron delocalization. Hydrogen bonds (N–H⋯O/N) form layered networks parallel to the ab-plane, stabilizing the crystal .

Advanced Research Questions

Q. How does the methoxy-methyl substitution pattern influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The methoxy group at position 4 is a strong electron-donating group, activating the aromatic ring for EAS at ortho and para positions. However, steric hindrance from the methyl group at position 2 directs substitution to the less hindered para-methoxy site. Computational DFT studies (e.g., Fukui indices) can predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory data may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC vs. disk diffusion).
  • Structural Analogues : Compare substituent effects (e.g., 4-methoxy vs. 4-ethoxy derivatives) using SAR studies .
  • Solubility : Use co-solvents (e.g., DMSO/water mixtures) to ensure consistent bioavailability .

Q. How can this compound serve as a precursor for heterocyclic compounds, and what catalytic systems enhance these transformations?

  • Methodological Answer : The hydrazide reacts with aldehydes/ketones to form hydrazones, which cyclize under acid catalysis (e.g., acetic acid) to yield 1,3,4-oxadiazoles. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 91% yield in 5 hours under reflux vs. 85% in 10 minutes with microwaves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.